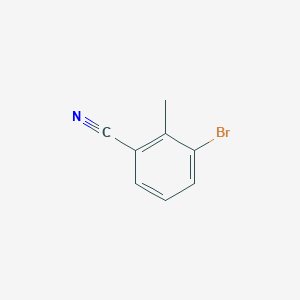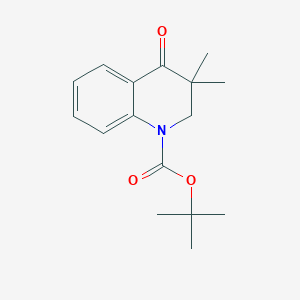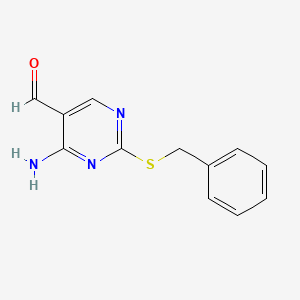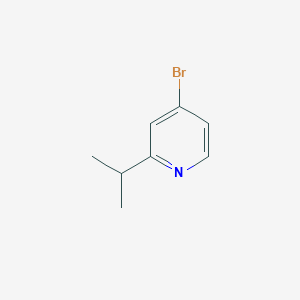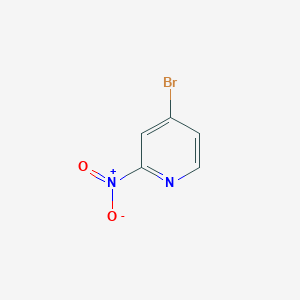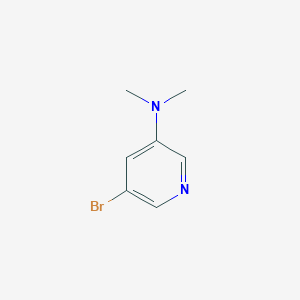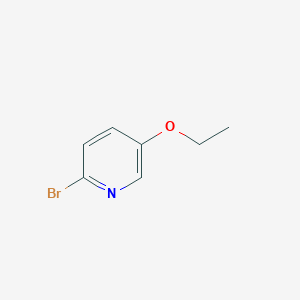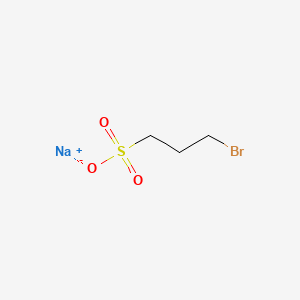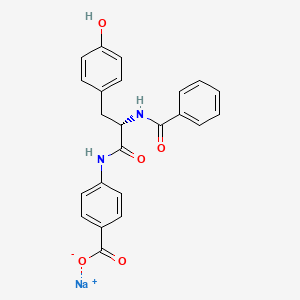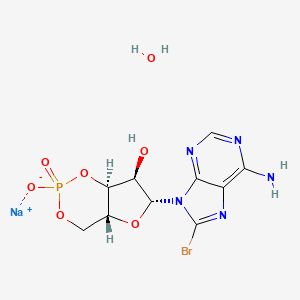
6-溴-1H-吲哚-4-羧酸
描述
6-Bromo-1H-indole-4-carboxylic acid is an organic compound with the chemical formula C9H6BrNO2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives, including 6-Bromo-1H-indole-4-carboxylic acid, are known for their diverse biological activities and are widely used in medicinal chemistry .
科学研究应用
6-Bromo-1H-indole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Biological Studies: The compound is used to study biological pathways and mechanisms, particularly those involving indole derivatives.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用机制
Target of Action
Indole derivatives, which include 6-bromo-1h-indole-4-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity being exerted by the compound.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-1H-indole-4-carboxylic acid. For instance, the compound’s storage temperature should be in an inert atmosphere at room temperature . These conditions can affect the compound’s stability and, consequently, its efficacy.
生化分析
Biochemical Properties
6-Bromo-1H-indole-4-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in mitigating oxidative damage within cells. Additionally, 6-Bromo-1H-indole-4-carboxylic acid has shown potential in inhibiting certain kinases, which are essential for cell signaling pathways . This inhibition can lead to altered cellular responses, making it a valuable compound for studying signal transduction mechanisms.
Cellular Effects
The effects of 6-Bromo-1H-indole-4-carboxylic acid on various cell types and cellular processes are profound. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, 6-Bromo-1H-indole-4-carboxylic acid can induce apoptosis by activating caspase enzymes and downregulating anti-apoptotic proteins . This compound also affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization . These cellular effects highlight the potential of 6-Bromo-1H-indole-4-carboxylic acid as a therapeutic agent.
Molecular Mechanism
At the molecular level, 6-Bromo-1H-indole-4-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity . One of the key mechanisms is the inhibition of kinase activity, which disrupts cell signaling pathways and affects cellular responses . Additionally, 6-Bromo-1H-indole-4-carboxylic acid can modulate gene expression by interacting with transcription factors and altering their binding to DNA . These molecular interactions provide insights into how this compound can be used to manipulate cellular processes for therapeutic purposes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-1H-indole-4-carboxylic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function . It has been observed that the compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to 6-Bromo-1H-indole-4-carboxylic acid can lead to sustained changes in cellular function, such as prolonged activation of stress response pathways and persistent alterations in gene expression . These findings are crucial for determining the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
The effects of 6-Bromo-1H-indole-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as reducing oxidative stress and enhancing cellular repair mechanisms . At higher doses, it can lead to toxic effects, including cellular damage and impaired organ function . Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes without causing adverse effects . These dosage-dependent effects are essential for determining the safe and effective use of 6-Bromo-1H-indole-4-carboxylic acid in therapeutic applications.
Metabolic Pathways
6-Bromo-1H-indole-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It has been shown to influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in the production and utilization of energy within cells, affecting overall cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the broader impact of 6-Bromo-1H-indole-4-carboxylic acid on cellular function.
Transport and Distribution
The transport and distribution of 6-Bromo-1H-indole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization of 6-Bromo-1H-indole-4-carboxylic acid within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution . These transport and distribution mechanisms are important for understanding how the compound exerts its effects within the body.
Subcellular Localization
The subcellular localization of 6-Bromo-1H-indole-4-carboxylic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . It has been found to localize in the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, 6-Bromo-1H-indole-4-carboxylic acid can accumulate in the mitochondria, affecting mitochondrial function and energy production . These subcellular localization patterns provide insights into the diverse roles of this compound in cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 6-Bromo-1H-indole-4-carboxylic acid typically involves the following steps:
Bromination of Indole: Indole is reacted with an electrophilic brominating agent to produce 6-bromoindole.
Carboxylation: The 6-bromoindole is then reacted with potassium bicarbonate to yield 6-Bromo-1H-indole-4-carboxylic acid.
Industrial Production Methods
While specific industrial production methods for 6-Bromo-1H-indole-4-carboxylic acid are not widely documented, the general approach involves large-scale bromination and carboxylation reactions under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
6-Bromo-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules
Common Reagents and Conditions
Substitution: Reagents like organometallic compounds are used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Coupling: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various biaryl compounds, while substitution reactions can yield a wide range of functionalized indole derivatives .
相似化合物的比较
Similar Compounds
6-Bromo-1H-indazole-4-carboxaldehyde: Similar in structure but with an aldehyde group instead of a carboxylic acid.
6-Bromo-1H-indole-2-carboxylic acid: Another brominated indole derivative with the carboxylic acid group at a different position.
Uniqueness
6-Bromo-1H-indole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position-specific bromination and carboxylation make it a valuable intermediate in the synthesis of various biologically active compounds .
属性
IUPAC Name |
6-bromo-1H-indole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-5-3-7(9(12)13)6-1-2-11-8(6)4-5/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXZNRVUWPYCNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646571 | |
| Record name | 6-Bromo-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898746-91-3 | |
| Record name | 6-Bromo-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


